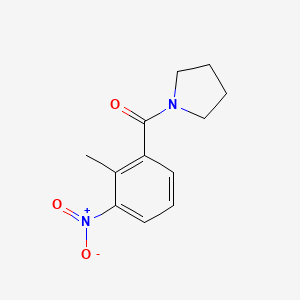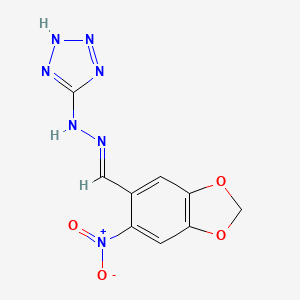
dimethyl 5-(cinnamoylamino)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(cinnamoylamino)isophthalate, also known as DMCIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has a cinnamoylamino group attached to it.
科学的研究の応用
Dimethyl 5-(cinnamoylamino)isophthalate has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In chemical biology, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to have potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
作用機序
The mechanism of action of dimethyl 5-(cinnamoylamino)isophthalate is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of oxidative stress and inflammation pathways. This compound has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has also been shown to have potential as an inhibitor of enzymes involved in the progression of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using dimethyl 5-(cinnamoylamino)isophthalate in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of dimethyl 5-(cinnamoylamino)isophthalate. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of dimethyl 5-(cinnamoylamino)isophthalate involves the reaction of isophthalic acid with cinnamoyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of a cinnamoylamino group attached to the isophthalic acid molecule. The resulting compound is then treated with dimethyl sulfate to obtain this compound.
特性
IUPAC Name |
dimethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-18(22)14-10-15(19(23)25-2)12-16(11-14)20-17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVFCNMBZBSFO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874271.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
![2-[(3-chlorobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5874286.png)

![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)




![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
